molecular formula C10H16ClN3S B1681219 Talipexole dihydrochloride CAS No. 36085-73-1

Talipexole dihydrochloride

Cat. No.: B1681219
CAS No.: 36085-73-1
M. Wt: 245.77 g/mol
InChI Key: AFOGLDDNZFXNPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Talipexole dihydrochloride interacts with various enzymes and proteins, particularly dopamine D2 receptors and α2-adrenoceptors . The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by interacting with specific cell signaling pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with dopamine D2 receptors and α2-adrenoceptors . As an agonist, it can activate these receptors, leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . It can interact with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine D2 receptors and α2-adrenoceptors

Subcellular Localization

Current knowledge suggests it interacts with dopamine D2 receptors and α2-adrenoceptors, which are located in various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Talipexole dihydrochloride involves the formation of a thiazolo[4,5-d]azepine ring system. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Talipexole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological profiles .

Comparison with Similar Compounds

Uniqueness: Talipexole dihydrochloride is unique due to its combined action on dopamine D2 receptors, alpha-2 adrenoceptors, and 5-HT3 receptors. This multi-target approach provides a broader spectrum of pharmacological effects, making it a valuable compound in neurological research and therapy .

Properties

CAS No.

36085-73-1

Molecular Formula

C10H16ClN3S

Molecular Weight

245.77 g/mol

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride

InChI

InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H

InChI Key

AFOGLDDNZFXNPQ-UHFFFAOYSA-N

SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl

Appearance

Solid powder

36085-73-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride
6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride
B HT920
B-HT 920
BHT 920
BHT920
talipexole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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